molecular formula C9H12FNS B2876179 2-(2-Fluoro-benzylsulfanyl)-ethylamine CAS No. 753394-01-3

2-(2-Fluoro-benzylsulfanyl)-ethylamine

Cat. No.: B2876179
CAS No.: 753394-01-3
M. Wt: 185.26
InChI Key: OFXJIZFPXNTYGU-UHFFFAOYSA-N
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Description

2-(2-Fluoro-benzylsulfanyl)-ethylamine is an organic compound characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to an ethylamine group via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-benzylsulfanyl)-ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzyl chloride and ethylamine.

    Reaction with Thiol: 2-Fluorobenzyl chloride is reacted with a thiol compound, such as ethanethiol, under basic conditions to form 2-(2-Fluoro-benzylsulfanyl)-ethane.

    Amination: The resulting 2-(2-Fluoro-benzylsulfanyl)-ethane is then subjected to amination using ethylamine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-benzylsulfanyl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the sulfanyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-fluorinated or modified sulfanyl derivatives.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

2-(2-Fluoro-benzylsulfanyl)-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-benzylsulfanyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, while the sulfanyl and ethylamine groups contribute to its overall reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-benzylsulfanyl)-pyrimidine
  • 2-(2-Fluoro-benzylsulfanyl)-4,6-dimethyl-nicotinonitrile

Uniqueness

2-(2-Fluoro-benzylsulfanyl)-ethylamine is unique due to its specific combination of a fluorine atom, a benzyl group, a sulfanyl linkage, and an ethylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill as effectively.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNS/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4H,5-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXJIZFPXNTYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCCN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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